2-chloro-6-methyl-N-[(3S)-2-oxopiperidin-3-yl]benzenesulfonamide
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Overview
Description
2-chloro-6-methyl-N-[(3S)-2-oxopiperidin-3-yl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound is characterized by the presence of a chloro group, a methyl group, and a piperidinyl group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-methyl-N-[(3S)-2-oxopiperidin-3-yl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The starting material, 2-chloro-6-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The amine group is acylated with 2-oxopiperidine-3-carboxylic acid to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-methyl-N-[(3S)-2-oxopiperidin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution: Formation of amine or thiol derivatives.
Reduction: Formation of reduced sulfonamide derivatives.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
2-chloro-6-methyl-N-[(3S)-2-oxopiperidin-3-yl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new antibacterial agents.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe for studying sulfonamide interactions with biological targets.
Industrial Applications: The compound is used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-methyl-N-[(3S)-2-oxopiperidin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets. In the case of antibacterial activity, it inhibits the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-methylbenzenesulfonamide: Lacks the piperidinyl group, making it less complex.
6-methyl-N-[(3S)-2-oxopiperidin-3-yl]benzenesulfonamide: Lacks the chloro group, which may affect its reactivity and biological activity.
2-chloro-N-[(3S)-2-oxopiperidin-3-yl]benzenesulfonamide: Lacks the methyl group, potentially altering its chemical properties.
Uniqueness
2-chloro-6-methyl-N-[(3S)-2-oxopiperidin-3-yl]benzenesulfonamide is unique due to the presence of all three functional groups (chloro, methyl, and piperidinyl) attached to the benzenesulfonamide core. This combination of functional groups can enhance its reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-6-methyl-N-[(3S)-2-oxopiperidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S/c1-8-4-2-5-9(13)11(8)19(17,18)15-10-6-3-7-14-12(10)16/h2,4-5,10,15H,3,6-7H2,1H3,(H,14,16)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLWUOWNAWQXKM-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)S(=O)(=O)NC2CCCNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)S(=O)(=O)N[C@H]2CCCNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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